3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole
Description
This compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) fused to a benzo[b][1,4]dioxepin moiety—a seven-membered oxygen-containing heterocycle. The structure combines the hydrogen-bonding capability of pyrazole (via the NH group) with the electron-rich environment of the dioxepin ring, which may influence solubility, reactivity, and intermolecular interactions. While direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is C₁₂H₁₂N₂O₂, with a calculated molecular weight of 216.24 g/mol .
Properties
IUPAC Name |
5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-6-15-11-3-2-9(8-12(11)16-7-1)10-4-5-13-14-10/h2-5,8H,1,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWLRMUFBIDCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=NN3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with appropriate pyrazole derivatives. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like acids or bases to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antioxidant, and anti-inflammatory properties.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in microbial growth or inflammation. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The following table summarizes key differences between the target compound and related analogs:
Key Observations:
Heterocycle Core: The target compound’s pyrazole ring contrasts with the pyrrole in the analog from . The dichlorobenzyl-pyrazole () lacks fused heterocycles but includes bulky aryl substituents, increasing steric hindrance and lipophilicity .
Functional Groups :
- The carbaldehyde group in the pyrrole analog () introduces a reactive site for further derivatization (e.g., condensation reactions) absent in the target compound.
- The dichlorobenzyl group () contributes to higher molecular weight and logP, suggesting reduced aqueous solubility compared to the target .
The pyrrole analog’s methyl groups may sterically hinder hydrogen bonding, while the dichlorobenzyl derivative lacks NH donors entirely .
Physicochemical and Electronic Properties
- Solubility : The target compound’s dioxepin oxygen atoms and pyrazole NH likely enhance polarity compared to the dichlorobenzyl derivative (), which is more lipophilic.
- Reactivity : The carbaldehyde group in the pyrrole analog () offers a reactive site absent in the target, enabling further functionalization.
Biological Activity
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring fused with a benzo[b][1,4]dioxepin moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[b][1,4]dioxepin structure. For instance, a series of related compounds were tested against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. One compound demonstrated an IC50 value of 16.19 μM against HCT-116 cells, indicating significant cytotoxicity compared to standard treatments like doxorubicin .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9 | HCT-116 | 16.19 ± 1.35 |
| Compound 9 | MCF-7 | 17.16 ± 1.54 |
| Doxorubicin | HCT-116 | Standard |
The presence of the pyrazole ring enhances the anticancer properties by interacting with specific molecular targets involved in tumor progression.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been documented in various studies. Compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that modifications to the benzo[b][1,4]dioxepin structure can lead to enhanced anti-inflammatory effects .
Antimicrobial Activity
The antimicrobial efficacy of compounds derived from the benzo[b][1,4]dioxepin framework has been explored in several investigations. For example, certain derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies
One notable study involved synthesizing a series of benzodiazepine derivatives that included the benzo[b][1,4]dioxepin structure. These derivatives were tested for their biological activities using various assays:
- In vitro cytotoxicity assays revealed that several compounds exhibited significant activity against cancer cell lines.
- In vivo studies showed promising results in animal models for both anti-inflammatory and anticancer effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
